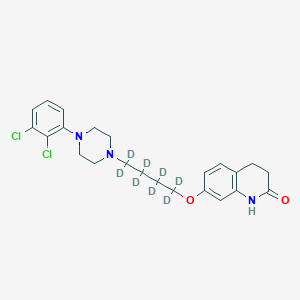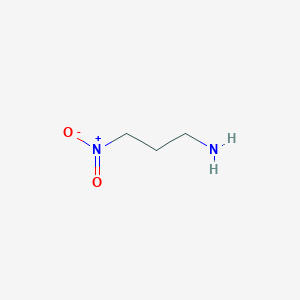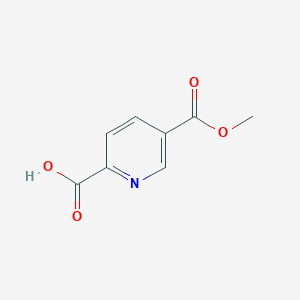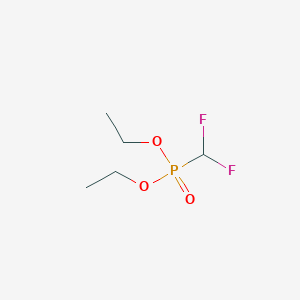
Diethyl (difluoromethyl)phosphonate
Übersicht
Beschreibung
Diethyl (difluoromethyl)phosphonate is a versatile organophosphorus compound used in various chemical reactions and syntheses. Its unique structure and reactivity profile make it a valuable tool in medicinal and materials chemistry research.
Synthesis Analysis
General Synthesis Approach : A common approach to synthesizing diethyl (difluoromethyl)phosphonate involves using diethyl phosphites and fluoromethyl sources, often mediated by catalysts or specific reaction conditions to ensure selectivity and yield optimization. For instance, Wang et al. (2016) described a difluoromethylenation process using diethyl (difluoro(trimethylsilyl)methyl)phosphonate mediated by 18-crown-6 and KOAc to produce β-hydroxy-α,α-difluorophosphonates (Wang, Cao, & Zhou, 2016).
Specific Synthesis Methods : Shen and Ni (1997) reported the synthesis of perfluoroacylated phosphonates starting from diethyl (1-fluoro-1-carbethoxymethyl) phosphonate (Shen & Ni, 1997).
Molecular Structure Analysis
The molecular structure of diethyl (difluoromethyl)phosphonate typically exhibits phosphorus in a nearly tetrahedral environment, with significant interactions between phosphorus and fluorine atoms. Sanders et al. (1996) described the structure of diethyl (1-hydroxy-2-butynyl)phosphonate, highlighting the tetrahedral geometry around the phosphorus atom and hydrogen bonding interactions (Sanders, Hammond, Golen, & Williard, 1996).
Chemical Reactions and Properties
Diethyl (difluoromethyl)phosphonate participates in various chemical reactions:
- Nucleophilic Addition : It undergoes nucleophilic addition to ketones and aldehydes, forming β-hydroxy-α,α-difluorophosphonates.
- Condensation Reactions : It can be involved in condensation reactions with perfluoroalkanoic anhydride to produce perfluoroacylated phosphonates, as shown by Shen and Ni (1997) (Shen & Ni, 1997).
Wissenschaftliche Forschungsanwendungen
Synthesis of Alkynes : Diethyl (dichloromethyl)phosphonate is utilized in the synthesis of specific alkynes, acting as an intermediate in this process (Marinetti & Savignac, 2003).
Facilitating Access to Hydroxy-Difluorophosphonates : Diethyl (difluoro(trimethylsilyl)methyl)phosphonate aids in accessing various hydroxy-difluorophosphonates, which are potential targets for medicinal research (Wang, Cao, & Zhou, 2016).
Emmons-Horner Wittig Reagent : Diethyl (N-methoxy-N-methylcarbamoylmethyl)phosphonate is an effective reagent for converting aldehydes and ketones into compounds with high E selectivity (Netz & Seidel, 1992).
Difluoromethylation Precursor : Diethyl bromodifluoromethylphosphonate serves as an efficient and environmentally friendly difluoromethylation precursor for phenols and thiophenols (Zafrani, Sod-Moriah, & Segall, 2009).
Corrosion Inhibition Properties : Diethyl (phenylamino) methyl) phosphonate derivatives exhibit notable corrosion inhibition properties for carbon steel, particularly effective in acidic mediums (Moumeni et al., 2020).
Production of Difluomlefins : Diethyl 2-oxo-1,1-difluorophosphonates are synthesized to produce 1,1-difluomlefins, useful in various applications (Tsai, 1997).
Phosphonate Geometry and Bonding : Diethyl (1-hydroxy-2-butynyl)phosphonate displays nearly tetrahedral geometry around the phosphorus atom, involving intermolecular and intramolecular hydrogen bonding (Sanders et al., 1996).
Difluoromethylation of Tertiary Amines : A practical method for the difluoromethylation of tertiary amines using diethyl bromodifluoromethylphosphonate and fluoride is presented, with potential applications in fine chemicals (Zafrani et al., 2016).
Synthesis of Aryl(difluoromethyl)phosphonic Esters : A new DAST-free route enables the synthesis of phenols with (diethoxyphosphonyl)difluoromethyl groups, offering new possibilities in synthesis without using the DAST reagent (Blades et al., 1996).
Stereoselective Synthesis of Esters : Sequential transformations of phosphonate facilitate the highly stereoselective synthesis of perfluoroalkylated alpha-fluoro-alpha,beta-unsaturated esters (Shen & Ni, 1997).
Zukünftige Richtungen
Recent advances in difluoromethylation processes, including those involving Diethyl (difluoromethyl)phosphonate, have streamlined access to molecules of pharmaceutical relevance and generated interest for process chemistry . The field has benefited from the invention of multiple difluoromethylation reagents .
Eigenschaften
IUPAC Name |
1-[difluoromethyl(ethoxy)phosphoryl]oxyethane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11F2O3P/c1-3-9-11(8,5(6)7)10-4-2/h5H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVFGLBKYBBUTRO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(C(F)F)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11F2O3P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20163803 | |
| Record name | Phosphonic acid, (difluoromethyl)-, diethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20163803 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Diethyl (difluoromethyl)phosphonate | |
CAS RN |
1478-53-1 | |
| Record name | Phosphonic acid, (difluoromethyl)-, diethyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001478531 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phosphonic acid, (difluoromethyl)-, diethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20163803 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Difluoromethylphosphonic acid diethyl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

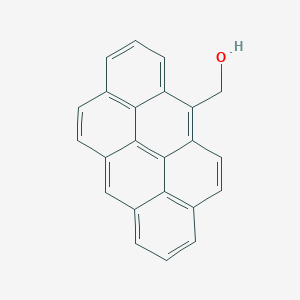
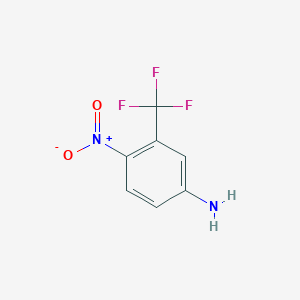
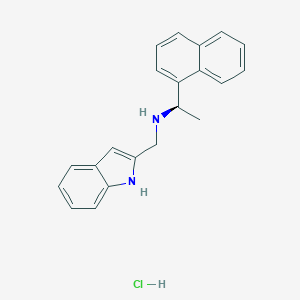
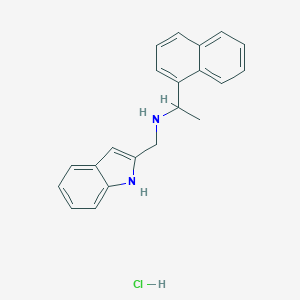

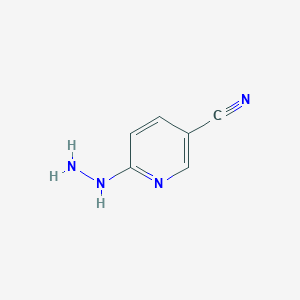
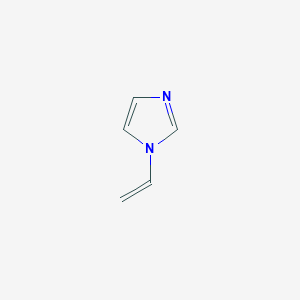

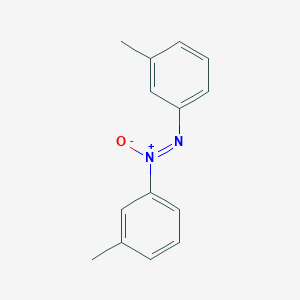
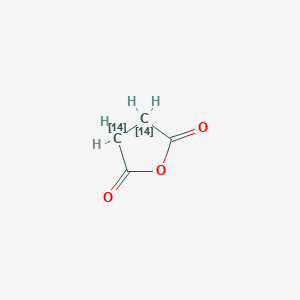
![6-[(3,5,5,8,8-Pentamethyl-5,6,7,8-tetrahydronaphthalen-2-yl)carbonyl] Nicotinic Acid Methyl Ester](/img/structure/B27988.png)
